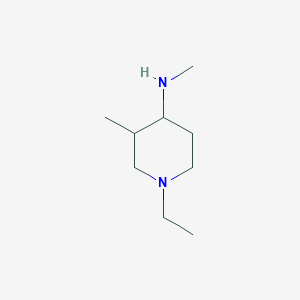

1-ethyl-N,3-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-ethyl-N,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWULILKFDIEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C(C1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-ethyl-N,3-dimethylpiperidin-4-amine and the Broader N-Alkyl-4-aminopiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 1-ethyl-N,3-dimethylpiperidin-4-amine

While a comprehensive experimental profile for 1-ethyl-N,3-dimethylpiperidin-4-amine is not available, computational predictions provide valuable insights into its basic properties.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | PubChemLite[2] |

| Molecular Weight | 156.27 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 156.16264 Da | PubChemLite[2] |

| Predicted XlogP | 1.2 | PubChemLite[2] |

| SMILES | CCN1CCC(C(C1)C)NC | PubChemLite[2] |

| InChI | InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3 | PubChemLite[2] |

Note: A CAS number for 1-ethyl-N,3-dimethylpiperidin-4-amine is not currently listed in the PubChem database.

The N-Alkyl-4-aminopiperidine Scaffold in Medicinal Chemistry

The N-alkyl-4-aminopiperidine core is a privileged scaffold in drug discovery, prized for its structural features that allow for versatile modifications to optimize pharmacological properties.[1] The basic nitrogen atom within the piperidine ring and the primary or secondary amine at the 4-position serve as key handles for chemical elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]

Key Applications in Drug Development

Derivatives of the N-alkyl-4-aminopiperidine scaffold have shown significant promise in targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs) and protein kinases.[1]

-

Sigma-1 (σ1) Receptor Ligands: This scaffold is a cornerstone in the development of ligands for the Sigma-1 receptor, a molecular chaperone in the endoplasmic reticulum.[1] Modulation of the σ1 receptor is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[1]

-

Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been successfully integrated into potent and selective inhibitors of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway.[1] Given that this pathway is frequently hyperactivated in various cancers, Akt inhibitors based on this scaffold are attractive candidates for oncology drug discovery.[1]

-

Antiviral Agents: The piperidine-4-amine structure is also being explored in the development of novel antiviral compounds, such as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.

General Synthetic Strategies

The synthesis of N-alkyl-4-aminopiperidines can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of a protected 4-piperidone precursor. The following is a representative two-step protocol for the synthesis of a related compound, ethyl-piperidin-4-ylmethyl-amine, which illustrates the general principles.[3]

Workflow for the Synthesis of an N-Alkyl-4-aminopiperidine Analog

Sources

The Linchpin in JAK Inhibitor Synthesis: A Technical Guide to the Chiral Piperidine Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and other inflammatory conditions. At the heart of many of these therapeutic agents lies a complex chiral piperidine scaffold, which is critical for their biological activity and selectivity. This technical guide provides a comprehensive overview of the synthesis of JAK inhibitors, with a particular focus on the pivotal role of the chiral aminopiperidine core. While the specific amine 1-ethyl-N,3-dimethylpiperidin-4-amine is not prominently cited in the synthesis of major JAK inhibitors, this guide will delve into the closely related and industrially crucial intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , the cornerstone for the synthesis of tofacitinib. We will explore the strategic importance of this moiety, dissect various synthetic routes, and provide detailed protocols, offering field-proven insights into the causal relationships behind experimental choices.

Introduction: The JAK-STAT Pathway and the Rise of Targeted Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, such as rheumatoid arthritis and psoriasis.

JAK inhibitors are small molecules designed to interfere with this pathway by blocking the ATP-binding site of JAKs, thereby modulating the immune response. Tofacitinib, the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis, serves as a prime example of the successful application of this therapeutic strategy.[1][2]

The molecular architecture of tofacitinib and other related inhibitors reveals a common structural motif: a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined substituted piperidine ring. It is this chiral piperidine unit that plays a crucial role in orienting the molecule within the kinase's active site, thus ensuring potent and selective inhibition.

The Cornerstone Intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

A meticulous examination of the synthetic routes for tofacitinib reveals that the most critical and cost-contributing component is the chiral piperidine intermediate, specifically (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[3][4] The precise stereochemistry of this fragment is paramount; only the (3R,4R) enantiomer confers the desired potent inhibition of JAK3 and JAK1.[5]

The synthesis of this key intermediate is a significant challenge due to the presence of two adjacent stereocenters.[4] Numerous strategies have been developed to achieve high diastereoselectivity and enantioselectivity, broadly categorized into:

-

Chiral Resolution: Separation of a racemic mixture of the piperidine derivative using a chiral resolving agent.

-

Asymmetric Synthesis: Building the chiral piperidine from an achiral starting material or a chiral pool precursor using stereoselective reactions.

The benzyl group on the piperidine nitrogen serves as a crucial protecting group throughout the synthesis, which can be readily removed in a later step via catalytic hydrogenation.[6]

Synthetic Strategies for the Chiral Piperidine Core

The industrial synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been a subject of extensive research to improve efficiency, reduce cost, and ensure high purity. Below are summaries of prominent and field-proven approaches.

Route from 3-Amino-4-methylpyridine

One of the most common industrial routes starts from the readily available and inexpensive 3-amino-4-methylpyridine.[1][3] This multi-step synthesis involves the reduction of the pyridine ring to a piperidine, followed by the introduction of the necessary functional groups.

Workflow Overview:

-

N-Acylation and N-Benzylation: The starting material undergoes N-acylation, followed by quaternization of the pyridine ring with benzyl chloride.[7]

-

Selective Reduction: The resulting pyridinium salt is selectively reduced, often using sodium borohydride (NaBH₄), to yield a tetrahydropyridine intermediate.[3]

-

Hydrolysis and Reductive Amination: The amide group is hydrolyzed, and a subsequent reductive amination with methylamine introduces the N-methyl group.[7]

-

Chiral Resolution: The resulting racemic mixture of (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine is then resolved using a chiral acid, such as di-p-toluoyl-L-tartaric acid (DTTA), to isolate the desired (3R,4R)-enantiomer.[1][7]

The primary advantage of this route is the low cost of the starting material. However, the chiral resolution step can be inefficient, leading to the loss of at least 50% of the material.

Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)

To overcome the inherent inefficiency of classical resolution, more advanced strategies involving asymmetric catalysis have been developed. A notable example is the use of a dynamic kinetic resolution-asymmetric reductive amination protocol.[8]

In this sophisticated approach, a racemic ketone precursor, 1-benzyl-4-methylpiperidin-3-one, is reacted with methylamine to form an imine. This imine is then hydrogenated using a chiral catalyst (e.g., an Iridium complex with a chiral ligand like BiPheP). The catalyst preferentially reduces one enantiomer of the imine, while the unreacted imine rapidly racemizes, allowing for a theoretical yield of up to 100% of the desired diastereomer.[8] This method represents a significant improvement in atom economy and efficiency over classical resolution.

Assembly of Tofacitinib: The Final Steps

Once the enantiomerically pure piperidine intermediate is secured, the final assembly of tofacitinib involves coupling it with the pyrrolo[2,3-d]pyrimidine core.

Key Steps in the Final Assembly:

-

Nucleophilic Aromatic Substitution (SNAr): The chiral amine intermediate is coupled with a halogenated pyrrolo[2,3-d]pyrimidine, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via an SNAr reaction. This step is usually carried out in the presence of a base, such as potassium carbonate.[9]

-

Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed. This is most commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂).[6]

-

Acylation: The final step involves the acylation of the secondary amine on the piperidine ring with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride, to yield tofacitinib.[1][6]

Representative Experimental Protocol

The following protocol is a representative example for the debenzylation and subsequent acylation steps, based on methodologies described in the literature.[6]

Step 1: Debenzylation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

To a solution of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous methanol in a suitable reaction vessel, add 10% Palladium on carbon (0.2 eq).

-

Add ammonium formate (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be used in the next step without further purification.

Step 2: Acylation to form Tofacitinib

-

Dissolve the crude product from Step 1 in a suitable solvent, such as absolute ethanol.

-

Add ethyl cyanoacetate (1.5 eq) to the solution.

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at a temperature between 20-50°C until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, the product can be isolated and purified by standard methods, such as crystallization, often as a citrate salt to improve stability and handling.[2]

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route for the chiral piperidine intermediate often involves a trade-off between cost, efficiency, and stereochemical purity.

| Route | Starting Material | Key Advantage | Key Disadvantage | Typical Overall Yield | Ref. |

| Chiral Resolution | 3-Amino-4-methylpyridine | Inexpensive starting material | Inefficient (loses >50% of material), requires resolving agent | 15-25% | [1],[3] |

| Asymmetric Synthesis (DKR) | 1-Benzyl-4-methylpiperidin-3-one | High theoretical yield, excellent stereocontrol | Requires expensive chiral catalyst and specialized equipment | >70% (for the key step) | [8] |

| Chiral Pool Synthesis | Crotyl Alcohol | High enantiomeric purity from a chiral starting material | Longer synthetic sequence | ~19% | [5] |

Conclusion

The synthesis of complex pharmaceutical agents like JAK inhibitors is a testament to the ingenuity of modern organic chemistry. While the initially queried 1-ethyl-N,3-dimethylpiperidin-4-amine is not a recognized key intermediate, the underlying structural motif of a chiral, disubstituted aminopiperidine is indeed the linchpin in the synthesis of tofacitinib and related molecules. The journey from simple, achiral starting materials like 3-amino-4-methylpyridine to the enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine highlights the critical interplay between strategic protecting group chemistry, advanced catalytic methods like asymmetric hydrogenation, and classical resolution techniques. Understanding these intricate synthetic pathways is not merely an academic exercise; it is fundamental to the development of scalable, cost-effective, and robust manufacturing processes that ultimately enable patient access to these life-changing therapies. The continued innovation in asymmetric synthesis will undoubtedly pave the way for even more efficient routes to these and future generations of kinase inhibitors.

References

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. (2026, February 5). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]

-

Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (n.d.). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

Patil, S. A., et al. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Retrieved February 18, 2026, from [Link]

-

Pizzuti, M. G., et al. (2018, November 14). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1757–1764. [Link]

-

Reddy, B. V. S., et al. (2018, March 16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 437-442. [Link]

-

Various Authors. (2025, August 7). Graphical synthetic routes of tofacitinib. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Novel synthetic process of tofacitinib citrate. (2016, February 24). Eureka | Patsnap. Retrieved February 18, 2026, from [Link]

- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

-

Various Authors. (n.d.). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Retrieved February 18, 2026, from [Link]

- Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (n.d.). Google Patents.

- Preparation method of tofacitinib. (n.d.). Google Patents.

-

Active Ingredient TOFACITINIB CITRATE (IR, Tablet). (n.d.). Formulation Diary. Retrieved February 18, 2026, from [Link]

-

1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE OR A SALT THEREOF AND PROCESSES FOR PREPARING TOFACITINIB USING THE SAME. (2020, October 8). WIPO Patentscope. Retrieved February 18, 2026, from [Link]

-

Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2025, November 13). PMC. Retrieved February 18, 2026, from [Link]

- Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.

-

G. I. Georg, F. A. L. Anet, et al. (2020, July 22). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Retrieved February 18, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. formulationdiary.com [formulationdiary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Piperidin-4-amine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperidin-4-amines

The piperidine ring is the most prevalent saturated N-heterocyclic system found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids.[2] Within this privileged class of structures, the N-substituted piperidin-4-amine motif stands out as a particularly versatile and valuable scaffold. Its intrinsic structural features—a basic nitrogen atom within the ring (N-1) and an exocyclic amino group at the 4-position—provide two distinct points for chemical modification. This dual functionality allows medicinal chemists to finely tune the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and achieving potent and selective target engagement.[3]

This technical guide offers a detailed exploration of the structure-activity relationships (SAR) of N-substituted piperidin-4-amines. Moving beyond a simple catalog of compounds, we will analyze the causal relationships between specific structural modifications at both the piperidine nitrogen and the 4-amino group and their resulting impact on biological activity. We will delve into key therapeutic areas where this scaffold has proven fruitful, including antifungal agents, opioid receptor modulators, and kinase inhibitors, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.

Part 1: The Synthetic Foundation - Accessing the Piperidin-4-amine Core

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The most common and efficient strategy for synthesizing the piperidin-4-amine core is the reductive amination of an N-substituted-4-piperidone with a primary amine. This method is widely applicable and allows for the introduction of a wide variety of substituents at the 4-amino position.[4]

Experimental Protocol 1: General Procedure for Reductive Amination

This protocol describes a typical reductive amination to form an N-substituted piperidin-4-amine from the corresponding piperidone.

Materials:

-

N-substituted 4-piperidone (1.0 eq)

-

Primary amine (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous DCM or DCE.

-

If the amine salt is used, add a base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 8-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted piperidin-4-amine.[4][5]

Part 2: Deconstructing the SAR - Key Structural Modifications and Their Biological Consequences

The pharmacological profile of a piperidin-4-amine derivative is exquisitely sensitive to the nature of the substituents at two key positions: the piperidine ring nitrogen (N-1) and the exocyclic 4-amino group.

SAR at the Piperidine Nitrogen (N-1 Position)

The N-1 substituent plays a critical role in defining the molecule's interaction with its biological target and can dramatically alter its efficacy and functional activity.

Large, lipophilic groups at the N-1 position are often crucial for achieving high potency. The nature of this group can dictate agonist versus antagonist activity at certain receptors.

-

Antifungal Activity: In the development of novel antifungals targeting ergosterol biosynthesis, SAR analysis revealed that combining a benzyl or phenylethyl group at the N-1 position with a long alkyl chain at the 4-amino group was most beneficial for enhancing activity.[4] These bulky, aromatic groups likely engage in hydrophobic interactions within the active site of the target enzymes, sterol C14-reductase and sterol C8-isomerase.[4]

-

Opioid Receptor Modulation: The N-1 substituent is a key determinant of functional activity at opioid receptors. Within a series of piperidin-4-yl-1,3-dihydroindol-2-ones targeting the nociceptin receptor (NOP), modifications at this position yielded both potent agonists and antagonists.[6] This phenomenon is highly reminiscent of classic opioid SAR, where changing the N-methyl group in morphine (an agonist) to an N-allyl or N-cyclopropylmethyl group produces potent antagonists like naloxone and naltrexone.[6] This highlights the ability of the N-1 substituent to modulate the conformational state of the receptor upon binding, thereby switching the functional response.

-

Steroid-5α-Reductase Inhibition: For inhibitors of 5α-reductase, large N-substituents were also favored. Compounds with N-diphenylacetyl and N-dicyclohexylacetyl groups showed potent inhibition of the enzyme.[7]

Caption: A typical workflow for synthesizing a diverse library of N-substituted piperidin-4-amines.

SAR at the 4-Amino Group

Modifications at the exocyclic 4-amino group are equally critical and directly influence the compound's ability to form key hydrogen bonds and electrostatic interactions.

The presence of a protonable nitrogen atom at the 4-amino position is often essential for activity.

-

Loss of Activity upon Acylation: In the antifungal series, acylation of the secondary exocyclic amino group to form amides resulted in a virtually complete loss of antifungal activity .[4] This strongly suggests that the protonated form of this amine is crucial for interacting with the target, likely through a key hydrogen bond or electrostatic interaction that is abolished when the nitrogen's basicity is reduced by the adjacent carbonyl group.

The size and nature of the alkyl substituent on the 4-amino nitrogen can dramatically impact potency, primarily by influencing hydrophobic interactions.

-

Optimal Chain Length for Antifungals: A clear SAR trend was observed where antifungal potency increased with the length of the n-alkyl chain on the 4-amino group. The most active compounds featured an n-dodecyl (C12) residue.[4] This long, lipophilic tail is believed to embed within the lipid-rich environment of the fungal cell membrane or the active site of the ergosterol biosynthesis enzymes.[4]

| Compound ID | N-1 Substituent (R¹) | 4-Amino Substituent (R²) | MIC vs. A. fumigatus (µg/mL)[4] |

| 2b | Benzyl | n-Dodecyl | 0.5 - 2 |

| 3b | Phenethyl | n-Dodecyl | 0.5 - 2 |

| 2c | Benzyl | n-Decyl | >16 |

| 2d | Benzyl | Isobutyl | N/A |

| 6a | Benzyl | n-Dodecyl (N-acetylated) | >16 |

This table clearly demonstrates that a long (dodecyl) alkyl chain at the 4-amino position and a bulky aralkyl group at N-1 are optimal for antifungal activity. It also shows the dramatic loss of activity upon acetylation of the 4-amino group.

Part 3: Advanced Applications and Case Studies

The versatility of the piperidin-4-amine scaffold allows its application across a wide range of biological targets beyond antifungals.

Kinase Inhibition (p38, PI3K, Akt)

The scaffold is frequently used in the design of kinase inhibitors, where the 4-amino group often serves as a key hydrogen-bond donor to the hinge region of the kinase.

-

p38 MAP Kinase: A series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones were developed as highly potent inhibitors of p38 MAP kinase and TNF-α release.[8]

-

PI3Kδ Inhibition: Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were found to be potent PI3Kδ inhibitors with anti-proliferative activity against breast cancer cell lines.[9]

-

Akt (PKB) Inhibition: The scaffold was optimized to produce selective, orally active inhibitors of Protein Kinase B (Akt).[10] Initial leads with a 4-amino-4-benzylpiperidine core suffered from rapid metabolism. However, modifying the linker to a carboxamide at the 4-position resulted in potent and orally bioavailable inhibitors with significant in vivo antitumor activity.[10] This is a fascinating counterpoint to the antifungal case, where acylation abolished activity, demonstrating that SAR is always target-dependent.

CNS Agents and Ion Channel Blockers

The ability of the piperidine ring to adopt specific conformations and the basic nature of its nitrogens make it ideal for targeting CNS receptors and ion channels.

-

N-type Calcium Channel Blockers: Derivatives decorated on both nitrogen atoms with alkyl or acyl moieties were synthesized as N-type calcium channel blockers, with several compounds showing potent action against pain and neuropathic pain.[11][12]

-

Sigma (σ1) Receptors: A piperidine scaffold originally developed for dopamine D4 receptors was successfully repurposed to identify potent σ1 receptor modulators. The SAR study highlighted how subtle changes, such as adding a trifluoromethyl group to an indazole moiety attached to the piperidine, could dramatically increase potency and selectivity for the σ1 receptor.[13]

Caption: Key SAR trends for the N-substituted piperidin-4-amine scaffold across various targets.

Conclusion and Future Perspectives

The N-substituted piperidin-4-amine core is a privileged scaffold in medicinal chemistry, offering multiple avenues for structural optimization. The key takeaways from this guide are:

-

The N-1 Position Governs Potency and Function: Large, lipophilic substituents at the piperidine nitrogen are frequently required for high potency. This position is a critical "steering group" that can modulate functional activity, switching compounds from agonists to antagonists.

-

The 4-Amino Group is a Key Interaction Point: The basicity of the exocyclic amine is often non-negotiable for biological activity, serving as a crucial hydrogen bond donor. Acylation at this position frequently abolishes activity, although target-specific exceptions exist (e.g., Akt inhibitors).

-

Lipophilicity Must Be Balanced: While lipophilic groups at both N-1 and the 4-amino position can enhance potency (e.g., antifungals), this must be carefully balanced to maintain favorable ADME properties and avoid issues like poor solubility or high metabolism.[10][14]

Future work in this area will likely focus on developing more stereoselective syntheses to explore the impact of stereochemistry on activity, a factor not deeply covered here but known to be critical for piperidine-containing drugs.[15][16] Furthermore, as new biological targets emerge, the inherent versatility and well-understood SAR of the N-substituted piperidin-4-amine scaffold ensure it will remain a cornerstone of drug discovery campaigns for years to come.

References

-

Hinteraus, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Deng, G., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]

-

Ghorai, M. K., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PubMed Central. Available at: [Link]

-

Gouda, M. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

-

Zaratin, P., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. Available at: [Link]

-

Shadrick, W. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

-

Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

O'Brien, E., et al. (2011). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Current Organic Chemistry. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Bender, A. M., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central. Available at: [Link]

-

Weintraub, P. M., et al. (2003). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. ChEMBL. Available at: [Link]

-

Leenaerts, J. E., et al. (1992). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, A., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Wysong, C. L., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Cintrón-Rosado, G. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

-

Toudic, A. G., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Available at: [Link]

-

Jiang, J. D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, J. J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Larrow, J. F., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Seilkhan, A. K., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

-

Brown, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

Micheli, F., et al. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

-

Fereidoonnezhad, M., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. Available at: [Link]

-

Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Ibrahim, M. T., et al. (2022). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Tarım Bilimleri Dergisi. Available at: [Link]

-

Berg, K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

-

Zhang, M., et al. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

-

Sharma, S., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on... - ChEMBL [ebi.ac.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility profile of 1-ethyl-N,3-dimethylpiperidin-4-amine in organic solvents

[1]

CAS: 1247239-41-3 | Formula: C

Executive Summary

1-ethyl-N,3-dimethylpiperidin-4-amine is a lipophilic, basic diamine intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and related pharmaceutical scaffolds.[1] Its solubility behavior is governed by its tertiary piperidine core (lipophilic) and its secondary amine substituent (pH-sensitive polarity).

Core Solubility Characteristics:

-

Organic Solvents: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, THF).

-

Non-Polar Solvents: Good solubility in aliphatic hydrocarbons (Hexane, Heptane) due to the ethyl/methyl alkyl shielding.

-

Aqueous Solubility: pH-dependent.[1] Sparingly soluble in water as a free base (

); highly soluble as a hydrochloride or citrate salt (

Physicochemical Basis of Solubility

To understand the solubility profile without proprietary empirical data, we analyze the structural determinants derived from established structure-property relationships (SPR) of piperidine analogs.[1]

| Property | Value (Est.) | Solubility Implication |

| LogP (Octanol/Water) | ~1.5 – 1.9 | Moderately lipophilic.[1] Prefers organic phase in biphasic systems. |

| pKa (Ring N) | ~10.1 | Strong base. Protonates readily; requires high pH (>12) to maintain free base form for organic extraction. |

| pKa (Exocyclic Amine) | ~8.5 – 9.0 | Secondary amine. Acts as a hydrogen bond donor/acceptor, aiding solubility in alcohols. |

| Physical State | Liquid (Oil) | Likely miscible with solvents rather than requiring lattice energy disruption (unlike crystalline solids). |

Structural Solubility Mechanism

The molecule features a "push-pull" solubility mechanism:[1]

-

The Lipophilic Scaffold: The ethyl group at

and methyl group at -

The Polar Handle: The secondary amine (

) at position 4 allows for hydrogen bonding, ensuring miscibility with methanol and ethanol .

Predicted Solubility Matrix

The following profile is synthesized from data on structural analogs (e.g., 1-benzyl-4-methylpiperidin-3-amine) and standard solvent compatibility for substituted piperidines.

Organic Solvents (Free Base Form)

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for extraction and synthesis.[1] |

| Polar Aprotic | DMSO / DMF | Excellent (>100 mg/mL) | Suitable for stock solutions ( |

| Polar Aprotic | THF / Ethyl Acetate | High (>50 mg/mL) | Good for reaction media; EtOAC may require drying to prevent hydrolysis if activated. |

| Alcohols | Methanol / Ethanol | High (>50 mg/mL) | Soluble via H-bonding. Useful for crystallization of salts.[1] |

| Hydrocarbons | Hexane / Toluene | Moderate - High | Soluble, but may oil out at very low temperatures. |

| Ethers | Diethyl Ether / MTBE | Moderate | Good for washing, but less solubilizing than DCM. |

Aqueous Systems (pH Dependence)

| pH Condition | Species State | Solubility | Application |

| Acidic (pH < 4) | Dicationic Salt ( | High (>100 mg/mL) | Aqueous workup phase; compound stays in water.[1] |

| Neutral (pH 7) | Mixture (Mono-cationic) | Moderate | Unstable partition coefficient; avoid for extraction. |

| Basic (pH > 12) | Free Base (Neutral) | Low (<1 mg/mL) | Precipitation point. Target state for organic extraction. |

Experimental Determination Protocol

As a researcher, you must validate these predictions for your specific batch (purity affects solubility). Use this Self-Validating Gravimetric Protocol .

Workflow Diagram: Solubility Determination

Caption: Step-wise gravimetric workflow to categorize solvent compatibility.

Step-by-Step Methodology

-

Preparation: Weigh 10 mg of 1-ethyl-N,3-dimethylpiperidin-4-amine into a 1.5 mL HPLC vial.

-

Primary Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at 25°C.

-

Why? Viscous oils often form micro-emulsions that mimic solubility.[1] Sonication ensures true dissolution.

-

-

Observation:

-

Clear: Solubility

100 mg/mL. -

Cloudy: Proceed to dilution.

-

-

Secondary Addition: Add 100 µL additional solvent (Concentration: 50 mg/mL). Repeat agitation.

-

Quantification (Optional): Filter the supernatant and analyze via HPLC-UV (210 nm) against a standard curve for precise mg/mL values.

Applications in Synthesis & Purification

The solubility profile dictates the extraction strategy, specifically utilizing "pH Swing" purification.

pH-Dependent Extraction Logic

Because the compound has two basic nitrogens, its partition coefficient (

-

Acidic Workup: To remove non-basic impurities, dissolve the crude oil in 0.1 M HCl . The piperidine becomes a water-soluble salt.[1] Wash with Ethyl Acetate (impurities go to organic layer).

-

Basification: Adjust aqueous layer to pH 12-14 using NaOH.[1] The piperidine returns to its lipophilic free base form.[1]

-

Extraction: Extract the free base into DCM (3x).

Diagram: pH Swing Purification Strategy

Caption: Purification flowchart utilizing the compound's pH-dependent solubility switch.

References

-

Chemical Identity & Availability

-

Structural Analog Data (Tofacitinib Intermediates)

-

Synthesis and Characterization of Piperidine Derivatives. BenchChem Technical Guides. Retrieved from

-

Physicochemical Properties of 1-ethyl-3-methylpiperidine (Analog). PubChem, National Library of Medicine. CID 102760.[1] Retrieved from

-

-

General Solubility Protocols

-

Standard Practices for Solubility Determination in Drug Discovery. Cayman Chemical Technical Support. Retrieved from

-

Sources

- 1. 50533-97-6|N,N-Dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. CAS: 1247239-41-3 | CymitQuimica [cymitquimica.com]

- 3. 1247239-41-3,1-ethyl-N,3-dimethylpiperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. bio-fount.com [bio-fount.com]

- 5. PubChemLite - 1-ethyl-n,3-dimethylpiperidin-4-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

Literature review of 3-methylpiperidin-4-amine derivatives in drug discovery

Title: The 3-Methylpiperidin-4-amine Scaffold: Synthetic Architecture and Medicinal Utility Subtitle: A Technical Deep-Dive into Stereoselective Synthesis, Conformational Analysis, and Emerging Therapeutic Applications

Executive Summary: The "Privileged" Piperidine Space

The 3-methylpiperidin-4-amine scaffold represents a critical structural motif in modern drug discovery.[1] While often overshadowed by its regioisomer (the 4-methylpiperidin-3-amine core found in the JAK inhibitor Tofacitinib), the 3-methyl-4-amine arrangement offers distinct pharmacological advantages.[1] Its value lies in conformational restriction : the C3-methyl group locks the piperidine ring into specific chair conformations, reducing the entropic penalty of binding and enhancing selectivity for hydrophobic pockets in GPCRs (e.g., CCR4, CCR1) and kinases.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic chemistry into process-scale synthesis, stereochemical resolution, and biological application.

Structural Analysis & Stereochemistry

The biological activity of this scaffold is dictated by the relative stereochemistry of the methyl and amine groups.

-

Cis-Configuration ((3R,4S) or (3S,4R)): The methyl and amine groups occupy equatorial-axial or axial-equatorial relationships relative to the ring, often forcing the ring into a specific twist-boat or chair form to minimize 1,3-diaxial strain.

-

Trans-Configuration ((3R,4R) or (3S,4S)): Typically more thermodynamically stable (diequatorial), but often less bioactive if the target binding pocket requires a "kinked" conformation.

Field Insight: In CCR4 antagonists, the cis-configuration is often preferred because the C3-methyl group engages a specific hydrophobic sub-pocket while positioning the C4-amine for salt-bridge formation with aspartate residues in the receptor.

Diagram 1: Scaffold Isomerism & Conformational Locking

This diagram illustrates the critical difference between the requested scaffold and the Tofacitinib isomer, highlighting the conformational impact.

Caption: Structural divergence of methylpiperidin-amine isomers. The 3-methyl-4-amine variant (green) opens distinct IP space from the JAK-inhibitor class (red).

Synthetic Methodologies: The "Epoxide Route"

While reductive amination is common, it lacks stereocontrol. The most robust method for generating high-purity cis-3-methylpiperidin-4-amine derivatives is the Regioselective Ring Opening of Epoxides .[1] This protocol ensures the trans-opening of the epoxide, which, followed by inversion or retention strategies, allows access to specific stereoisomers.

Protocol: Synthesis of cis-3-Methyl-4-Aminopiperidine via Epoxide Opening

Rationale: This route avoids the formation of inseparable diastereomeric mixtures common in catalytic hydrogenation of pyridines.[1]

Step-by-Step Methodology:

-

Precursor Formation:

-

Regioselective Ring Opening:

-

Reagent: Sodium Azide (NaN₃) activated by NH₄Cl or LiClO₄.[1]

-

Solvent: DMF or Methanol/Water.[1]

-

Process: The azide anion attacks the less substituted carbon (C4) or the more substituted carbon (C3) depending on conditions. For this scaffold, we target C4 attack.[1]

-

Critical Control Point: Use of Lewis acids (e.g., Yb(OTf)₃) can shift regioselectivity toward C4, yielding the trans-azido alcohol.

-

-

Stereochemical Inversion (The "Cis" Trick):

-

To get the cis-amine, the intermediate trans-alcohol must be inverted.

-

Protocol: Mesylation (MsCl/Et₃N) followed by internal displacement or S_N2 displacement if the nitrogen is protected.[1] Alternatively, oxidation to the ketone followed by a stereoselective reduction (e.g., L-Selectride) yields the cis-alcohol, which is then converted to the amine.

-

Diagram 2: Synthetic Workflow (Epoxide Strategy)

Caption: The epoxide ring-opening route provides superior regiocontrol compared to direct pyridine hydrogenation.[1]

Comparative Data: Physicochemical Properties

The following table contrasts the 3-methyl-4-amine scaffold with its regioisomer (Tofacitinib core) and the unsubstituted piperidine.

| Property | Unsubstituted Piperidin-4-amine | 3-Methylpiperidin-4-amine (Target) | 4-Methylpiperidin-3-amine (Tofacitinib Core) |

| LogP (Calc) | ~0.2 | ~0.8 | ~0.8 |

| pKa (Piperidine N) | ~11.0 | ~10.8 (Inductive effect) | ~10.8 |

| Conformational Flexibility | High (Chair flip rapid) | Restricted (Methyl anchors eq.)[1] | Restricted (Methyl anchors eq.) |

| Primary Application | General linker | GPCRs (CCR4, CCR1), Opioids | Kinases (JAK1/3) |

| Stereocenters | 0 | 2 (C3, C4) | 2 (C3, C4) |

Emerging Applications: CCR4 Antagonists[1]

While Tofacitinib (JAK inhibitor) dominates the 4-methyl-3-amine space, the 3-methyl-4-amine scaffold has shown efficacy in developing antagonists for CCR4 (C-C motif chemokine receptor 4), a key target in immuno-oncology (Treg trafficking).

Mechanism of Action: Small molecule antagonists containing this scaffold bind to the intracellular allosteric site of CCR4.[1] The 3-methyl group is hypothesized to displace a water molecule in the hydrophobic pocket formed by TM2, TM3, and TM7, providing an entropic gain in binding energy.

Diagram 3: CCR4 Signaling & Inhibition Pathway

Caption: CCR4 antagonism prevents Treg migration. The scaffold binds allosterically to lock the receptor in an inactive state.

Experimental Protocol: Chiral Resolution

Since the synthesis often yields racemates, resolving the enantiomers is critical for clinical candidates.

Protocol: Resolution via Di-benzoyl-L-tartaric acid

-

Dissolution: Dissolve crude trans-1-benzyl-3-methylpiperidin-4-amine (10g) in MeOH (50 mL).

-

Addition: Add Di-benzoyl-L-tartaric acid (1.0 eq) dissolved in warm MeOH.

-

Crystallization: Heat to reflux, then cool slowly to 0°C over 4 hours.

-

Filtration: Collect the precipitate. The salt formed is typically the diastereomeric salt of the (3R,4S) isomer (verify via XRD).

-

Free Basing: Treat the salt with 1N NaOH and extract with DCM to yield the enantiopure amine.

References

-

Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[1] U.S. Patent 6,627,754.[1] (Foundational IP for methylpiperidin-amine scaffolds in JAK inhibitors). Link

-

Watson, P.S., et al. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery."[1] Organic Letters, 2000.[1] (Methodology for substituted piperidines). Link

-

RAPT Therapeutics. "Discovery of RPT193, a Potent and Selective CCR4 Antagonist."[1] Journal of Medicinal Chemistry, 2020.[1] (Specific application of the 3-methyl scaffold). Link

-

De Freitas, R., et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1] Synthetic Communications, 2008.[1][2] (Key protocol for the epoxide route). Link

-

ChemicalBook. "(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Data." (Physical properties and commercial availability). Link

Sources

The Strategic Integration of 1-Ethyl-N,3-dimethylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide

Abstract

The piperidine scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful pharmaceuticals.[1] Its inherent three-dimensional structure and tunable physicochemical properties offer a robust framework for the design of novel therapeutic agents.[2] This technical guide delves into the strategic utility of a specific, highly functionalized building block: 1-ethyl-N,3-dimethylpiperidin-4-amine . We will explore its rational design, a proposed synthetic pathway grounded in established chemical transformations, and its potential applications as a key structural motif in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to address complex biological targets.

Introduction: The Rationale for 1-Ethyl-N,3-dimethylpiperidin-4-amine

The 4-aminopiperidine core is a privileged substructure in medicinal chemistry, appearing in drugs targeting a wide range of biological pathways, including those involved in central nervous system (CNS) disorders, infectious diseases, and pain management.[1][3][4] The strategic placement of substituents on both the piperidine nitrogen (N1) and the 4-amino group allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

The design of 1-ethyl-N,3-dimethylpiperidin-4-amine incorporates several key features intended to enhance its utility as a medicinal chemistry building block:

-

N1-Ethyl Group: The ethyl group at the N1 position provides a balance of lipophilicity and metabolic stability. N-dealkylation is a common metabolic pathway for N-alkylated piperidines, and the nature of the N-alkyl substituent can significantly influence the rate of this process.[5]

-

C3-Methyl Group: The introduction of a methyl group at the C3 position introduces a chiral center and restricts the conformational flexibility of the piperidine ring. This can lead to improved binding affinity and selectivity for a specific biological target by favoring a particular bioactive conformation. The stereochemistry at this position is critical and can significantly impact biological activity.

-

N4-Methyl Group: The methyl group on the exocyclic amine modulates its basicity and hydrogen bonding capacity, which can be crucial for interactions with target proteins.

These carefully chosen substitutions render 1-ethyl-N,3-dimethylpiperidin-4-amine a versatile scaffold for library synthesis and lead optimization campaigns.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1-ethyl-N,3-dimethylpiperidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of 1-Ethyl-3-methyl-4-piperidone

This procedure outlines the reductive amination of 1-ethyl-3-methyl-4-piperidone with methylamine to yield the target compound. The choice of reducing agent can influence the diastereoselectivity of the reaction.

-

Materials:

-

1-Ethyl-3-methyl-4-piperidone

-

Methylamine (as a solution in THF or as a gas)

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

-

Procedure:

-

To a stirred solution of 1-ethyl-3-methyl-4-piperidone (1.0 eq) in DCE (0.2 M), add methylamine (1.5 eq, as a 2.0 M solution in THF) at room temperature.

-

If desired, add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture for 1-2 hours at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or EtOAc (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-N,3-dimethylpiperidin-4-amine. The stereoisomers (cis and trans) may be separable by careful chromatography.

-

Causality Behind Experimental Choices

-

Solvent: DCE is a common and effective solvent for reductive aminations with STAB. For reactions using NaBH₄, methanol is a suitable choice.

-

Reducing Agent: STAB is a mild and selective reducing agent that can be used in the presence of the acidic catalyst, allowing for a one-pot procedure. NaBH₄ is a stronger reducing agent and is typically used after the imine has been pre-formed. The choice of reducing agent can also influence the stereochemical outcome of the reaction, with bulkier reagents often favoring the formation of one diastereomer over the other.

-

Catalyst: Acetic acid is often used to catalyze the formation of the imine intermediate, thereby accelerating the overall reaction rate.

-

Workup: The aqueous basic workup is necessary to neutralize the acidic catalyst and any remaining reducing agent byproducts, as well as to ensure the final product is in its free base form for efficient extraction into an organic solvent.

Physicochemical and Stereochemical Considerations

The physicochemical properties of 1-ethyl-N,3-dimethylpiperidin-4-amine are crucial for its behavior as a building block and its potential biological activity.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~170.3 g/mol | |

| cLogP | ~1.5 - 2.5 | The alkyl substituents increase lipophilicity compared to the parent 4-aminopiperidine. |

| pKa (most basic) | ~9.5 - 10.5 | The piperidine nitrogen is the most basic site. |

| Stereochemistry | Two chiral centers (C3 and C4) | Results in two pairs of enantiomers (cis and trans diastereomers). |

The relative stereochemistry between the C3-methyl group and the C4-amino group (cis or trans) will significantly impact the three-dimensional shape of the molecule. This, in turn, will dictate how the molecule can interact with the binding pocket of a biological target. It is imperative to either separate the diastereomers and test them individually or to develop a stereoselective synthesis that yields a single diastereomer.

Caption: The impact of stereoisomerism on biological target interaction.

Applications in Medicinal Chemistry

The 1-ethyl-N,3-dimethylpiperidin-4-amine scaffold is a versatile starting point for the synthesis of a diverse range of potential therapeutic agents. The exocyclic primary amine serves as a convenient handle for further derivatization.

Potential Therapeutic Areas and Targets

Based on the known biological activities of structurally related 4-aminopiperidine derivatives, this building block could be employed in the development of agents for:

-

Central Nervous System (CNS) Disorders: The 4-aminopiperidine motif is present in compounds with cognition-enhancing properties.[1] Further derivatization could lead to novel agents for Alzheimer's disease or other neurodegenerative disorders.

-

Pain Management: Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of neuropathic pain.[3]

-

Infectious Diseases: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents.[6] It has also been incorporated into CCR5 antagonists for the treatment of HIV.[2]

-

Oncology: The sigma-1 receptor, a target for some piperidine-based compounds, is implicated in cancer cell proliferation.[7]

Exemplary Derivatization Strategies

The primary amine of 1-ethyl-N,3-dimethylpiperidin-4-amine can be readily functionalized using a variety of standard organic reactions:

-

Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, active esters) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Further reaction with aldehydes or ketones to generate secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Caption: Derivatization possibilities of the 1-ethyl-N,3-dimethylpiperidin-4-amine scaffold.

Conclusion and Future Outlook

1-Ethyl-N,3-dimethylpiperidin-4-amine represents a strategically designed building block with significant potential in modern medicinal chemistry. Its carefully considered substitution pattern offers a unique combination of physicochemical properties and stereochemical complexity that can be exploited to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path to accessing this valuable compound. As the demand for novel chemical matter to address challenging biological targets continues to grow, the judicious use of such advanced, three-dimensional building blocks will be paramount to the success of future drug discovery endeavors.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Available at: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Available at: [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). ResearchGate. Available at: [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. Available at: [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). Taylor & Francis Online. Available at: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Available at: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). PMC. Available at: [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Semantic Scholar. Available at: [Link]

-

1-Ethylpiperidin-4-amine. PubChem. Available at: [Link]

- N-alkyl-piperidine DERIVATIVES. (1983). Google Patents.

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2010). PMC. Available at: [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). PMC. Available at: [Link]

-

N,N-Dimethylpiperidin-4-amine. PubChem. Available at: [Link]

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. Available at: [Link]

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. Available at: [Link]

Sources

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 2. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination Protocols for 1-Ethyl-N,3-dimethylpiperidin-4-amine Synthesis

This Application Note is structured as a high-level technical guide for the synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine . It addresses the specific challenges of steric hindrance at the C3 position and the stereochemical implications of the reductive amination.

Executive Summary & Strategic Analysis

The target molecule, 1-ethyl-N,3-dimethylpiperidin-4-amine , represents a pharmacologically privileged scaffold often found in JAK inhibitors (e.g., Tofacitinib analogs) and GPCR ligands. The synthesis hinges on the reductive amination of 1-ethyl-3-methylpiperidin-4-one with methylamine .

Critical Process Parameters (CPPs):

-

Stereocontrol (Cis/Trans Ratio): The C3-methyl substituent creates a chiral environment. Reductive amination will generate a mixture of cis (3,4-syn) and trans (3,4-anti) isomers.

-

Thermodynamic Control: Typically favors the trans-isomer (diequatorial conformation) when using hydride donors that allow equilibration.

-

Kinetic Control: Can favor the cis-isomer depending on the hydride attack trajectory (axial attack).

-

-

Imine Stability: The C3-methyl group introduces steric strain, potentially retarding imine formation. Lewis acid activation (Titanium-mediated) is recommended for sluggish substrates.

-

Chemomoselectivity: Avoiding over-alkylation (formation of quaternary ammonium species) or reduction of the ketone to the alcohol (byproduct).

Retrosynthetic Logic & Mechanism

The synthesis disconnects the C4-N bond. We utilize a direct reductive amination approach.[1][2][3][4]

Figure 1: Retrosynthetic disconnection showing the imine intermediate.

Experimental Protocols

Method A: Standard STAB Protocol (Bench Scale)

Best for: Routine synthesis, high functional group tolerance, mild conditions. Mechanism: Sodium triacetoxyborohydride (STAB) is less basic and reacts faster with imines than ketones, minimizing the alcohol byproduct.

Materials:

-

1-ethyl-3-methylpiperidin-4-one (1.0 equiv)[5]

-

Methylamine (2.0 M in THF or MeOH) (1.2 – 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[6]

-

Acetic Acid (glacial) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Imine Formation (In Situ):

-

Charge a dry reaction flask with 1-ethyl-3-methylpiperidin-4-one dissolved in DCE (0.1 M concentration).

-

Add Methylamine solution.

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB portion-wise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen.

-

-

Quench & Workup:

Method B: Titanium(IV) Isopropoxide Mediated (Difficult Substrates)

Best for: Sterically hindered ketones (where the C3-methyl blocks imine formation) or when maximizing trans-selectivity.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

-

Methanol (dry)

Step-by-Step Workflow:

-

Activation:

-

Combine 1-ethyl-3-methylpiperidin-4-one and Methylamine (neat or in minimal THF) in a flask.

-

Add Ti(OiPr)₄ dropwise.

-

Stir at RT for 4–8 hours. The solution will become viscous as the titanium-amine complex forms.

-

-

Reduction:

-

Dilute the mixture with dry Methanol .

-

Cool to 0°C.[8]

-

Add NaBH₄ portion-wise (Caution: Exothermic).

-

Stir at RT for 2 hours.

-

-

Hydrolysis:

-

Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

-

Filter through a Celite pad to remove titanium salts.

-

Concentrate the filtrate and extract with DCM/EtOAc.

-

Stereochemical Analysis & Purification

The crude product will likely contain a mixture of diastereomers.[10]

| Parameter | Cis Isomer (3,4-syn) | Trans Isomer (3,4-anti) |

| Conformation | Substituents usually Axial/Equatorial | Substituents Diequatorial (Thermodynamic) |

| Formation Favorability | Favored by catalytic hydrogenation (face adsorption) | Favored by STAB/Thermodynamic control |

| Separation Method | Column Chromatography (Polar) or Salt Crystallization | Column Chromatography (Less Polar) |

Purification Protocol:

-

Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (e.g., 95:5:0.5 to 90:10:1). The trans-isomer typically elutes first due to the diequatorial conformation being less polar/more compact in some stationary phases, though this is substrate-dependent.

-

Salt Formation: If chromatography is difficult, convert the crude oil to the HCl or Oxalate salt . Dissolve free base in EtOH, add acid (e.g., Oxalic acid in EtOH), and cool. Often one isomer crystallizes preferentially.

Decision Matrix & Troubleshooting

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete imine formation due to steric bulk. | Switch to Method B (Ti-mediated) or increase reaction time before adding reductant. |

| Alcohol Byproduct | Ketone reduced before imine formed. | Ensure pH is ~5-6 (use AcOH). Do not use NaBH₄ in direct mode; use STAB. |

| Tertiary Amine Impurity | Over-alkylation (Reaction with product). | Use excess Methylamine (1.5–2.0 eq). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034. Link

- Ripka, A. S., et al. "Synthesis of the Janus Kinase Inhibitor Tofacitinib." Organic Process Research & Development, (Reference for 3,4-disubstituted piperidine stereocontrol logic).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. d-nb.info [d-nb.info]

- 5. 1-ETHYL-3-METHYL-4-PIPERIDONE | 3612-16-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 9. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Technical Application Note: Stereoselective Synthesis of 1-Ethyl-N,3-dimethylpiperidin-4-amine

Abstract & Scope

This application note details the robust, scalable synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine , a pharmacophore frequently embedded in Janus kinase (JAK) inhibitors and GPCR ligands.

While the piperidine scaffold is ubiquitous, the simultaneous introduction of the N-ethyl group, C3-methyl stereocenter, and C4-methylamine functionality presents specific challenges regarding regiocontrol and diastereoselectivity (cis vs. trans). This guide prioritizes a Direct Reductive Amination (DRA) strategy using Sodium Triacetoxyborohydride (STAB), selected for its ability to suppress side-product formation (alcohol reduction) and improve diastereomeric ratios compared to cyanoborohydrides.

Key Chemical Challenges Addressed:

-

Regioselectivity: Preventing over-alkylation of the secondary amine.

-

Chemomimesis: Balancing Lewis acidity to promote iminium ion formation without degrading the ketone.

-

Stereocontrol: Managing the cis/trans ratio at the C3/C4 positions.

Synthetic Pathway & Logic

The synthesis is designed as a convergent two-phase protocol. We utilize 1-ethyl-3-methylpiperidin-4-one as the critical intermediate. If this ketone is not commercially sourced, it is generated via N-alkylation of 3-methyl-4-piperidone.

Reaction Scheme (DOT Visualization)

Figure 1: Strategic workflow for the synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine. The pathway emphasizes the isolation of the ketone intermediate to ensure purity prior to the sensitive reductive amination step.

Experimental Protocols

Phase 1: Preparation of 1-Ethyl-3-methylpiperidin-4-one

Note: If the starting ketone (CAS 3612-16-6) is purchased, proceed directly to Phase 2.

Rationale: Direct alkylation of the piperidone nitrogen is preferred over building the ring (Dieckmann condensation) for scale-up efficiency. Acetonitrile (ACN) is used as a polar aprotic solvent to accelerate the SN2 reaction.

Materials:

-

3-Methyl-4-piperidone Hydrochloride (10.0 mmol)

-

Ethyl Iodide (11.0 mmol)

-

Potassium Carbonate (K₂CO₃) (25.0 mmol) - Anhydrous, granular

-

Acetonitrile (ACN) (50 mL)

Step-by-Step Protocol:

-

Suspension: In a 250 mL round-bottom flask (RBF), suspend 3-methyl-4-piperidone HCl and K₂CO₃ in ACN. Stir vigorously at Room Temperature (RT) for 30 minutes to liberate the free base.

-

Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise over 10 minutes to prevent exotherm-driven polymerization.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Extraction: Redissolve residue in DCM (50 mL), wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

-

Validation: The resulting yellow oil (1-ethyl-3-methylpiperidin-4-one) is sufficiently pure (>90%) for the next step.

Phase 2: Direct Reductive Amination (The Core Step)

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is less basic and does not reduce ketones to alcohols rapidly, allowing the imine to form and be reduced selectively. Acetic acid is critical to catalyze the formation of the iminium ion intermediate.

Table 1: Reaction Stoichiometry

| Component | Role | Equivalents | Amount (Example) |

| 1-Ethyl-3-methylpiperidin-4-one | Substrate | 1.0 eq | 1.41 g (10 mmol) |

| Methylamine (2.0M in THF) | Amine Source | 1.5 eq | 7.5 mL |

| Acetic Acid (Glacial) | Catalyst | 1.2 eq | 0.72 g |

| STAB (NaBH(OAc)₃) | Reducing Agent | 1.5 eq | 3.18 g |

| 1,2-Dichloroethane (DCE) | Solvent | -- | 40 mL |

Detailed Protocol:

-

Imine Formation:

-

Charge the ketone (1.41 g) into a dry RBF under Nitrogen atmosphere.

-

Add DCE (40 mL) followed by Methylamine solution (7.5 mL).

-

Add Acetic Acid (0.72 g) dropwise.

-

Critical Control Point: Stir at RT for 45 minutes. This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (3.18 g) portion-wise over 15 minutes. Caution: Mild gas evolution.

-

Allow the reaction to warm to RT and stir for 16 hours.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (30 mL) slowly until pH > 8.

-

Extract with DCM (3 x 30 mL).

-

Combine organic layers, wash with Brine, and dry over MgSO₄.

-

Concentrate to yield the crude amine as a viscous oil.

-

Purification & Stereochemistry

The reductive amination of 3-substituted-4-piperidones typically yields a mixture of diastereomers (cis and trans).